molecular formula C15H15BrN2O3S B4514497 3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide

3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide

Cat. No.: B4514497
M. Wt: 383.3 g/mol
InChI Key: FUQFBHWMSPNDRR-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide is a synthetic organic compound that features a brominated indole moiety and a sulfonylated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of the Amide Bond: The brominated indole is then reacted with 3-bromopropionyl chloride to form the corresponding amide.

    Sulfonylation of Thiophene: The thiophene ring is sulfonylated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

    Coupling Reaction: Finally, the sulfonylated thiophene is coupled with the brominated indole amide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole and thiophene rings can be further oxidized under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Oxidized derivatives of the indole and thiophene rings.

    Reduction: De-brominated indole amide.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide may be studied for its potential biological activity, including its interactions with proteins and enzymes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole and thiophene rings could play a role in binding to these targets, while the bromine and sulfonyl groups may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide
  • 3-(4-fluoro-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide
  • 3-(4-iodo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide

Uniqueness

The uniqueness of 3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide lies in its specific combination of functional groups. The bromine atom provides unique reactivity compared to other halogens, while the sulfonylated thiophene ring offers distinct electronic properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-bromoindol-1-yl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c16-13-2-1-3-14-12(13)4-7-18(14)8-5-15(19)17-11-6-9-22(20,21)10-11/h1-4,6-7,9,11H,5,8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQFBHWMSPNDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CCN2C=CC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide
Reactant of Route 2
3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide
Reactant of Route 3
3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide
Reactant of Route 4
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3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(4-bromo-1H-indol-1-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide

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